Kedarcidin

Description

Properties

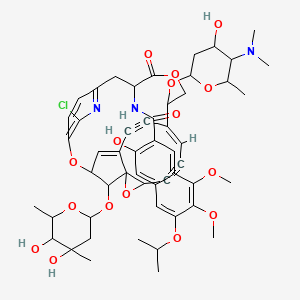

Molecular Formula |

C53H60ClN3O16 |

|---|---|

Molecular Weight |

1030.5 g/mol |

IUPAC Name |

N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+ |

InChI Key |

GFTRTMUGNRZABD-IPBVOBEMSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism Taxonomy

Initial Discovery and Bioassay Screening of Kedarcidin (B1177363)

The initial discovery of this compound occurred in 1992 during bioassays conducted at Bristol-Myers Squibb. wikipedia.org These screenings indicated the presence of a DNA-damaging chromoprotein within the fermentation broth of an actinomycete strain. wikipedia.org The involvement of a non-peptidic chromophore was suggested by UV spectroscopy. wikipedia.org Further bioassays demonstrated that this compound chromophore is highly active against P388 leukemia and B16 melanoma in vivo. nih.govresearchgate.net Cytotoxicity assays performed on the HCT116 human colorectal carcinoma cell line yielded a low IC50 value of 0.4 ng/ml (approximately 0.4 nM). wikipedia.orgnih.govresearchgate.net In vitro experiments utilizing various DNA substrates, including phi X174, pM2 DNA, and 32P-end-labeled restriction fragments, revealed that the this compound chromophore binds to and cleaves duplex DNA with notable sequence selectivity, primarily inducing single-strand breaks. nih.govresearchgate.net The DNA cleavage chemistry associated with the chromophore requires the presence of reducing agents and oxygen, a characteristic shared with other naturally occurring enediynes. nih.gov Certain cations, such as Ca2+ and Mg2+, have been shown to prevent this strand cleavage. nih.gov High-resolution 1H NMR studies suggest that the 2-hydroxynaphthoyl moiety of the chromophore is involved in DNA binding. nih.gov

Isolation and Purification Methodologies for this compound and its Chromophore

This compound, a chromoprotein antitumor antibiotic, was isolated from the culture broth of actinomycete strain L585-6 (ATCC 53650). nih.gov The antibiotic was recovered from the culture filtrate using adsorption to QAE ion exchanger. nih.gov Subsequent purification involved successive steps of gel filtration using Sephadex G-50 and ion exchange chromatography with DEAE-Sephadex. nih.gov this compound is characterized as an acidic complex with an isoelectric point (pI) of 3.65 and an apparent molecular weight of 12,400. nih.gov This complex is composed of a water-soluble peptide (apoprotein) and a highly unstable, solvent-extractable chromophore. nih.gov The apoprotein is a single-chain polypeptide consisting of 114 amino acid residues. nih.gov

Large-scale production and semi-purification of this compound have been achieved using a 1000-L fermentor containing 680 L of medium. oup.comnih.gov In these fermentor cultures, this compound titers ranged from 0.49 to 0.53 mg/ml. oup.comnih.gov An efficient semi-purification method involved the use of DE23 anion exchange resin for batch adsorption-desorption, followed by an ultrafiltration system. oup.comnih.gov This process resulted in a high recovery yield of this compound (65% yield), with over 200 grams of lyophilized this compound at 70% purity obtained from each 1000-L fermentation run. oup.comnih.gov

The this compound chromophore can be obtained from purified or partially purified this compound. google.comgoogle.com One method involves organic extraction of an aqueous solution of purified or partially purified this compound with ethyl acetate (B1210297). google.com Other organic solvents, such as acidic methanol (B129727), n-butanol, benzene-methanol, and chloroform-methanol, were found to cause decomposition or emulsion formation. google.com The ethyl acetate extract is then subjected to liquid silica (B1680970) gel chromatography using a stepwise gradient of benzene (B151609) with increasing methanol concentrations as the eluant. google.com Fractions are monitored by thin-layer chromatography (TLC), and the desired fraction containing the purified this compound chromophore is concentrated in vacuo to yield the product as a buffer-stained amorphous solid. google.com The isolated this compound chromophore is highly unstable, decomposing within hours in solutions of benzene, methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO). google.com

The interaction between the this compound chromophore and apoprotein has been studied using affinity capillary electrophoresis (ACE). dss.go.th These studies indicated a tight binding between the chromophore and apoprotein in aqueous buffer. dss.go.th The binding constant (Kd) was calculated to be 5.6 mM. dss.go.th

Taxonomic Classification of the this compound-Producing Actinomycete: Streptoalloteichus sp. ATCC 53650

The actinomycete strain L585-6, which produces this compound, was isolated from a soil sample collected in Maharashtra State, India. nih.gov Taxonomic studies initially classified strain L585-6 as an unidentified and unknown actinomycete. nih.gov Later research and patent information identified the this compound-producing microorganism as Streptoalloteichus sp. nov. strain L585-6, with the accession number ATCC 53650. nih.govgoogle.comuniprot.org

The genus Streptoalloteichus belongs to the family Pseudonocardiaceae within the order Pseudonocardiales, class Actinomycetia, phylum Actinomycetota, kingdom Bacillati, and domain Bacteria. uniprot.orgwikipedia.org The taxonomic lineage is cellular organisms > Bacteria (eubacteria) > Bacillati > Actinomycetota > Actinomycetes (high G+C Gram-positive bacteria) > Pseudonocardiales > Pseudonocardiaceae > Streptoalloteichus > unclassified Streptoalloteichus. uniprot.org Streptoalloteichus sp. ATCC 53650 is listed in databases with the taxonomic identifier 756733 (NCBI). uniprot.org

The confirmation of this compound chromoprotein production by Streptoalloteichus sp. ATCC 53650 has been established, indicating that this strain harbors the functional biosynthetic machinery for this compound. nih.gov The isolated yield of the this compound chromoprotein complex from fermentation is estimated to be 50 mg/L. nih.gov

Data Tables

| Property | Value | Source |

| Apparent Molecular Weight | 12,400 | nih.gov |

| Isoelectric Point (pI) | 3.65 | nih.gov |

| Apoprotein Residues | 114 | nih.gov |

| Fermentor Titer | 0.49–0.53 mg/ml (in 1000-L fermentor) | oup.comnih.gov |

| Semi-purification Yield | 65% | oup.comnih.gov |

| Semi-purification Purity | 70% (lyophilized) | oup.comnih.gov |

| Chromophore Stability | Very unstable | google.com |

| Chromophore IC50 (HCT116) | 0.4 ng/ml (1 nM) | wikipedia.orgnih.govresearchgate.net |

| Chromophore-Apoprotein Kd | 5.6 mM | dss.go.th |

Molecular Structure Elucidation and Stereochemical Characterization

Challenges and Advancements in Kedarcidin (B1177363) Chromophore Structural Determination

The initial isolation and structural characterization of the this compound chromophore were reported in the early 1990s. nih.govuni.lu Researchers at Bristol-Myers Squibb utilized extensive spectroscopic analyses, including NMR and mass spectrometry, along with chemical degradation and derivatization experiments, to identify the key structural features. nih.govkegg.jpchem960.com However, the complexity and low natural abundance of the chromophore, coupled with its reactivity, significantly complicated this undertaking. chem960.comsigmaaldrich.com The inherent instability of the enediyne core, prone to Bergman cycloaromatization, posed a major challenge for both structural studies and synthetic efforts. nih.govnih.govuni-freiburg.de This instability meant the chromophore readily decomposed under ambient conditions when free from its stabilizing apoprotein. nih.gov

Advancements in spectroscopic techniques and, crucially, independent synthetic endeavors by different research groups played a vital role in overcoming these initial challenges and refining the structural understanding of this compound chromophore. nih.govchem960.comnih.gov

Evolution of Proposed this compound Structures and Subsequent Revisions

The initial structural proposal for the this compound chromophore, based on early spectroscopic data, contained several inaccuracies. nih.gov Notably, the relative stereochemistry of the core stereotetrad within the bicyclic core was misassigned based on the interpretation of NOE correlations. nih.gov Additionally, the connectivity of the naphthoamide group to the ansa bridge was initially misjudged. nih.gov

Subsequent research led to significant revisions of the proposed structure. In 1997, researchers including Masahiro Hirama and co-workers modified the original proposal, correcting the misassigned α-azatyrosyl residue in the ansa-bridge to a β-amino acid derivative and reversing the handedness (antipodal) of the molecule. kegg.jpchem960.comsigmaaldrich.comnih.gov This revised structure differed from the initial report in the relative stereochemistry of the mycarose-bearing carbon, C10. nih.gov

Further independent synthetic studies were instrumental in revealing that even the 1997 revised structure was not entirely consistent with the natural product. nih.govchem960.comsigmaaldrich.com In 2007, the synthesis of the Hirama group's proposed structure by Myers and co-workers yielded spectroscopic data that were distinct from those of the natural this compound chromophore. nih.govchem960.comsigmaaldrich.com This discrepancy led the Myers group to propose a further revision, specifically inverting the stereochemistry at the C10 position, the attachment site of the L-mycarose sugar. nih.govchem960.comsigmaaldrich.com This revised structure was found to be consistent with reported NOE, chemical shift, and coupling constant values of the natural product. chem960.comsigmaaldrich.com

The evolution of the proposed structures highlights the complexity of this compound chromophore and the critical role of rigorous synthesis and comparative analysis in confirming natural product structures.

Key Structural Features and Their Contribution to this compound's Architecture

A central and defining feature of the this compound chromophore is its highly strained nine-membered enediyne bicyclic core. nih.govnih.govuni-freiburg.dewikipedia.orggenome.jp This core structure consists of two acetylenic groups conjugated to a double bond within a bicyclo[7.3.0]dodecadiyne system. nih.govuni-freiburg.de This strained system is inherently labile and prone to Bergman cycloaromatization, a reaction that generates a reactive p-benzyne diradical species believed to be responsible for DNA damage. nih.govnih.govuni-freiburg.denih.gov The construction of this nine-membered ring during synthesis presents significant enthalpic and entropic barriers due to the distorted bond angles (around 160°) of the diyne products. nih.gov

Biosynthesis and Genetic Engineering of Kedarcidin

Cloning and Sequencing of the Kedarcidin (B1177363) Biosynthetic Gene Cluster (ked cluster)

The this compound biosynthetic gene cluster, referred to as the ked cluster, was cloned and sequenced from Streptoalloteichus sp. ATCC 53650. nih.govresearchgate.netnih.gov This process involved screening a cosmid library of the organism's genomic DNA using probes designed based on conserved enediyne polyketide synthase genes, which are hallmarks of enediyne biosynthetic clusters. nih.gov Iterative chromosomal walking from initial positive cosmids allowed for the isolation of overlapping cosmids, ultimately covering a contiguous DNA region encompassing the ked cluster. nih.gov

Bioinformatics analysis of the sequenced ked cluster revealed a region of approximately 105 kb containing 81 open reading frames (ORFs) organized into 21 operons. nih.gov These ORFs are predicted to encode the enzymes and proteins necessary for this compound biosynthesis, regulation, and resistance. nih.gov The boundaries of the cluster were assigned based on this analysis. nih.gov The presence of the kedA gene within the cluster, which encodes the previously isolated this compound apoprotein, further supported the identification of the cloned region as the authentic this compound biosynthetic locus. wikipedia.orgresearchgate.net

Identification and Functional Characterization of Biosynthetic Enzymes

Bioinformatics analysis of the ked cluster provided initial insights into the potential functions of the encoded proteins based on homology to known enzymes. nih.govresearchgate.netnih.gov Subsequent biochemical characterization of selected enzymes has confirmed their roles in specific biosynthetic steps. pnas.orgnih.gov

The enediyne core, a characteristic feature of this class of antibiotics, is synthesized by an iterative type I polyketide synthase (PKS) and associated tailoring enzymes. wikipedia.orgkegg.jpkegg.jp The ked cluster contains genes homologous to those involved in enediyne core biosynthesis in other enediyne producers. nih.govresearchgate.netnih.gov Specifically, the ked cluster contains two loci, a type II PKS locus (18 genes, kedU11 to kedU28) and a type I PKS locus (15 genes, kedU31 to kedU45), which are candidates for encoding the biosynthesis of precursors for the peripheral moieties, in addition to the conserved genes for the enediyne core. nih.gov While the enediyne PKS initiates the process, associated enzymes play a crucial role in directing the nascent polyene intermediate towards the formation of either 9- or 10-membered enediyne cores. nih.govwikipedia.org

This compound possesses two unique aromatic peripheral moieties: (R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate. nih.govresearchgate.netnih.gov The biosynthesis of these moieties involves dedicated enzymatic machinery encoded within the ked cluster. nih.govresearchgate.netnih.gov

Genes homologous to those responsible for the biosynthesis, activation, and coupling of L-tyrosine-derived moieties in other enediynes like C-1027 and maduropeptin are present in the ked cluster, supporting 2-aza-L-tyrosine as a precursor for the (R)-2-aza-3-chloro-β-tyrosine moiety. nih.govresearchgate.netnih.gov The biosynthesis of the 2-naphthonate moiety is proposed to involve intermediates such as 3,6,8-trihydroxy-2-naphthoic acid, based on homology to genes in the neocarzinostatin (B611948) cluster. researchgate.netwikipedia.org

This compound also contains two deoxysugar moieties. nih.govresearchgate.netnih.gov The ked cluster contains genes known to be involved in deoxysugar biosynthesis. nih.govresearchgate.netnih.gov Identification of ten sugar biosynthesis genes within the ked cluster and their deduced functions supports a divergent pathway for the biosynthesis of the two sugars from a common precursor, D-glucose-1-phosphate. researchgate.net Glycosyltransferases are responsible for attaching these sugar moieties to the enediyne core. kegg.jp

Specific enzymes within the ked cluster have been functionally characterized, shedding light on key steps in this compound biosynthesis.

Aminomutases (e.g., KedY4): KedY4 is an example of a characterized enzyme involved in the biosynthesis of the (R)-2-aza-3-chloro-β-tyrosine moiety. pnas.orgnih.gov KedY4 is a 4-methylideneimidazole-5-one (MIO)-containing aminomutase that stereospecifically catalyzes the conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. pnas.orgnih.gov This is a crucial step in forming the β-amino acid structure of this unique moiety. pnas.org Unlike some other aminomutases, KedY4 exhibits no detectable activity towards 2-aza-L-phenylalanine or L-tyrosine. pnas.orgnih.gov

Epoxide Hydrolases (e.g., KedF): KedF is an epoxide hydrolase encoded within the ked cluster. nih.govnih.govresearchgate.net Epoxide hydrolases play a critical role in enediyne biosynthesis by hydrolyzing epoxide precursors to form vicinal diols, which are important for setting the stereochemistry of the enediyne core before the attachment of peripheral moieties. nih.govnih.govresearchgate.net In vitro characterization of KedF has demonstrated its epoxide hydrolase activity, yielding a vicinal diol with the regio- and absolute stereochemistry expected for the this compound chromophore. researchgate.netresearchgate.net Comparative studies with epoxide hydrolases from other enediyne pathways, such as SgcF (C-1027) and NcsF2 (neocarzinostatin), have shown that KedF, like NcsF2, is a "retaining" epoxide hydrolase, resulting in an (S)-diol, in contrast to the "inverting" activity of SgcF which yields an (R)-diol. nih.gov

Here is a table summarizing some key enzymes and their functions in this compound biosynthesis:

| Enzyme | Proposed/Characterized Function | Biosynthetic Step |

| KedY4 | MIO-containing aminomutase | Stereospecific conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. pnas.orgnih.gov |

| KedF | Epoxide hydrolase | Hydrolysis of an epoxide precursor to form a vicinal diol on the enediyne core. nih.govnih.govresearchgate.net |

| KedY1 | Adenylation enzyme | Loading of (R)-2-aza-β-tyrosine onto the peptidyl carrier protein KedY2. pnas.org |

| KedY2 | Peptidyl carrier protein | Carries the (R)-2-aza-β-tyrosine intermediate. pnas.org |

| KedY3 | FAD-dependent halogenase | Chlorination of the (R)-2-aza-β-tyrosyl-S-KedY2 intermediate. pnas.org |

| KedY5 | Condensation enzyme | Coupling of the (R)-2-aza-3-chloro-β-tyrosine moiety to the enediyne core. pnas.org |

| KedE6 | Flavin reductase | Required by KedY3 for chlorination. pnas.org |

| KedN1 | O-methyltransferase (putative) | Involved in methylation during 2-naphthonate biosynthesis. wikipedia.org |

Deoxysugar Biosynthesis and Glycosylation Pathways

Comparative Genomics of this compound Biosynthesis with Other Enediyne Pathways

Comparative genomic analysis of the ked cluster with biosynthetic gene clusters of other enediynes, such as C-1027, neocarzinostatin (NCS), maduropeptin (MDP), calicheamicin, esperamicin, and dynemicin, has provided valuable insights into the conserved and divergent aspects of enediyne biosynthesis. nih.govresearchgate.netwikipedia.orgkegg.jpnih.gov

While a conserved cassette of genes encoding the enediyne PKS is found across different enediyne clusters, highlighting a common origin for the enediyne core, the genes responsible for the biosynthesis of peripheral moieties show significant variation. nih.govwikipedia.orgasm.org This variability in peripheral pathway genes accounts for the structural diversity observed in the appendages of different enediynes. wikipedia.orgasm.org

Comparative studies have revealed a convergent biosynthetic strategy where the enediyne core and the distinct peripheral moieties are synthesized independently and then assembled to form the final natural product. nih.govwikipedia.org Despite this general convergence, the specific enzymes and intermediates involved in peripheral moiety biosynthesis can differ significantly between enediyne families, reflecting novel chemistry and enzymology. nih.gov

For instance, the biosynthesis of the L-tyrosine-derived moiety in C-1027 and maduropeptin shares some homologous genes with the ked cluster's pathway for (R)-2-aza-3-chloro-β-tyrosine, supporting a common ancestral origin but with variations leading to different products. nih.govresearchgate.net Similarly, genes homologous to those in the neocarzinostatin naphthonate pathway are present in the ked cluster, indicating a related but distinct route to the this compound naphthonate moiety. nih.govresearchgate.net

The stereochemistry of the appendage pattern of peripheral moieties to the enediyne core in this compound also differs from that observed in other enediynes studied to date, further highlighting the unique aspects of the this compound biosynthetic machinery. nih.govresearchgate.net Comparative analysis of enzymes like the aminomutases (KedY4 vs. SgcC4 from C-1027) and epoxide hydrolases (KedF vs. SgcF and NcsF2) has revealed how subtle differences in enzyme structure and function can lead to variations in substrate specificity and product stereochemistry, contributing to the structural diversity of the enediyne family. pnas.orgnih.govnih.gov

Comparative genomics is a powerful tool for identifying putative biosynthetic gene clusters and predicting novel enediyne structures based on the presence and organization of conserved gene cassettes and unique tailoring enzymes. nih.govasm.org

Strategies for Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The elucidation of the this compound biosynthetic gene cluster (BGC) from Streptoalloteichus sp. ATCC 53650 has provided a foundation for exploring strategies in biosynthetic pathway engineering and combinatorial biosynthesis. researchgate.netnih.gov The ked cluster contains genes responsible for the biosynthesis of the enediyne core, as well as the unique peripheral moieties, including an (R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate moiety, along with two deoxysugars. researchgate.netnih.gov

Understanding the convergent molecular logic of enediyne biosynthesis, where multiple pathways generate distinct peripheral moieties appended to the enediyne core, presents significant opportunities for engineering new enediyne natural products through combinatorial strategies. nih.govnih.govresearchgate.net The availability of the ked cluster and the associated biosynthetic machinery enriches the genetic tools available for such engineering efforts. nih.govresearchgate.net

Strategies for engineering the this compound biosynthetic pathway often involve the manipulation of specific genes or the introduction of genes from other biosynthetic pathways to generate structural diversity. For instance, comparative studies of this compound biosynthesis with that of other enediynes like C-1027 and maduropeptin offer insights into controlling the regio- and stereochemistry during the appendage of peripheral moieties to the enediyne core. researchgate.net

Research into specific enzymes within the this compound biosynthetic pathway, such as KedY4, an MIO-containing aminomutase, highlights the potential for targeted engineering. KedY4 is responsible for the stereospecific conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine, a key step in the biosynthesis of the (R)-2-aza-3-chloro-β-tyrosine moiety. nih.govpnas.org Comparative analysis of KedY4 with analogous enzymes in other enediyne pathways, like SgcC4 in C-1027 biosynthesis, reveals differences in substrate specificity and stereospecificity, providing targets for rational enzyme engineering to alter the structure of the resulting natural product. nih.govpnas.org

Heterologous expression of BGCs in optimized chassis strains has emerged as a promising method for activating silent clusters and facilitating the investigation of biosynthetic mechanisms and the acquisition of natural product analogs. engineering.org.cn While the provided text does not detail specific heterologous expression or refactoring strategies specifically for the this compound BGC with detailed outcomes in the provided snippets, the principle is well-established in the context of enediyne biosynthesis and other natural products. engineering.org.cnugr.esmdpi.com Refactoring of BGCs can involve manipulating regulatory elements or structural genes to improve production or generate novel compounds. ugr.es

Combinatorial biosynthesis approaches in the context of enediynes, including potentially this compound, involve combining genes or modules from different biosynthetic pathways to create hybrid pathways and produce new molecules with altered structures and potentially improved properties. The modular nature of some of the enzymes involved, such as polyketide synthases (PKSs) responsible for the enediyne core, can facilitate such manipulations. nih.govpsu.edu

While specific data tables detailing the outcomes of this compound biosynthetic pathway engineering or combinatorial biosynthesis experiments were not extensively present in the provided search results, the research highlights the genetic basis for such strategies and the potential for generating structural diversity within the enediyne family. The cloning and sequencing of the ked cluster represent a critical step in enabling these advanced biosynthetic approaches. researchgate.netnih.gov

Table 1: Key Enzymes and Proposed Roles in this compound Biosynthesis (Based on Homology and Characterization)

| Enzyme | Proposed Role |

| KedF | Epoxide hydrolase activity demonstrated in vitro. nih.govresearchgate.net |

| KedY4 | MIO-containing aminomutase, catalyzes 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. nih.govpnas.org |

| KedY1 | Adenylation enzyme, loads (R)-2-aza-β-tyrosine onto KedY2. nih.gov |

| KedY2 | Peptidyl carrier protein (PCP). nih.gov |

| KedY3 | FAD-dependent halogenase, likely involved in chlorination. nih.gov |

| KedY5 | Condensation enzyme, proposed to couple the (R)-2-aza-3-chloro-β-tyrosine moiety to the enediyne core. nih.govnih.gov |

| KedS6, KedS10, KedN4, KedY5 | Proposed to catalyze coupling steps of deoxysugars, (R)-2-aza-3-chloro-β-tyrosine, and naphthonate moiety. nih.gov |

Note: This table is based on information from the provided text snippets and represents proposed or demonstrated functions. Further research may refine these roles.

The ongoing research into the this compound biosynthetic pathway, particularly the characterization of its enzymes and the comparative analysis with other enediynes, continues to lay the groundwork for rational engineering and combinatorial biosynthesis efforts aimed at creating novel and potentially more potent this compound analogs.

Molecular Mechanism of Action and Cellular Target Interaction

Kedarcidin (B1177363) Chromophore-Mediated DNA Damage

The DNA-damaging activity of the this compound chromophore is a consequence of a series of chemical transformations culminating in the abstraction of hydrogen atoms from the DNA backbone. wikipedia.orgnih.govamazonaws.com

Bergman Cyclization and Formation of the Para-Benzyne Biradical

A key step in the mechanism of action of this compound, like other enediyne antibiotics, is the Bergman cyclization. wikipedia.orgfurman.eduresearchgate.net This reaction involves the cycloaromatization of the enediyne core, resulting in the formation of a highly reactive para-benzyne biradical intermediate. wikipedia.orgfurman.eduresearchgate.netacs.org This biradical species is the activated form of the chromophore responsible for initiating DNA damage. wikipedia.orgfurman.eduresearchgate.net While the general mechanism of Bergman cyclization is well-established for enediynes, the specific details regarding the necessity of nucleophilic activation to trigger this process in this compound have been a subject of investigation. wikipedia.orgresearchgate.netpnas.org In vivo, nucleophilic addition, potentially by thiolates, at the C12 position and subsequent epoxide ring opening has been hypothesized to trigger the Bergman cyclization in the this compound chromophore. wikipedia.org This activation is thought to reduce the ring strain associated with the cycloaromatized product, thereby promoting DNA scission. wikipedia.org Studies involving C12-sodium borohydride (B1222165) reduction of the this compound chromophore have been shown to induce rapid cycloaromatization, facilitating the study of this otherwise unstable natural product. wikipedia.org

Hydrogen Atom Abstraction from the Deoxyribose Backbone of DNA

The para-benzyne biradical generated from the Bergman cyclization is highly reactive and capable of abstracting hydrogen atoms from suitable donors. wikipedia.orgfurman.eduresearchgate.net In the context of DNA damage, the biradical primarily abstracts hydrogen atoms from the deoxyribose sugar-phosphate backbone of DNA. wikipedia.orgfurman.edunih.govamazonaws.comresearchgate.net This hydrogen atom abstraction generates carbon-centered free radicals on the DNA molecule. wikipedia.orgnih.govamazonaws.comvulcanchem.com While 4'-hydrogen atom abstraction is considered most likely operative in this compound chromophore bioactivity, some evidence also suggests a small portion of 5' hydrogen abstraction from the deoxyribose sugars. wikipedia.orgpnas.org

Induction of Single-Strand and Double-Strand DNA Breaks

The carbon-centered radicals formed on the DNA backbone following hydrogen atom abstraction are highly reactive and readily react with molecular oxygen. wikipedia.orgnih.govamazonaws.comvulcanchem.com This reaction leads to the formation of peroxide species, which subsequently decompose and cause cleavage of the phosphodiester backbone. wikipedia.orgnih.govvulcanchem.com This process ultimately results in the induction of DNA strand breaks. wikipedia.orgnih.govvulcanchem.com

This compound chromophore-induced DNA damage primarily manifests as single-strand breaks in duplex DNA. wikipedia.orgpnas.orgresearchgate.netnih.govnih.gov Studies using various DNA substrates, such as ΦX174 and pM2 DNA, and 32P-end-labeled restriction fragments have demonstrated the chromophore's ability to cleave duplex DNA site-specifically, predominantly producing single-strand breaks. capes.gov.brpnas.orgresearchgate.netnih.govnih.gov While single-strand breaks are the primary outcome, the resulting peroxide decomposition can also lead to double-strand breaks. wikipedia.orgnih.govvulcanchem.com The ratio of single-strand to double-strand breaks has been determined in some studies, indicating a prevalence of single-strand breaks. pnas.org

DNA Binding and Sequence Selectivity of this compound Chromophore

The this compound chromophore exhibits considerable sequence selectivity in its interaction with DNA, preferentially binding to and cleaving DNA at specific nucleotide sequences. wikipedia.orgpnas.orgvulcanchem.comresearchgate.netnih.govnih.gov This selectivity is crucial for its biological activity. nih.govnih.gov

Preferred DNA Cleavage Sites (e.g., TCCTn-mer and TCGTN)

Research using 5'-end-labeled DNA restriction fragments has identified preferred DNA cleavage sites for the this compound chromophore. researchgate.net A frequently observed preferred site is the 3' nucleotide adjacent to a TCCT tetramer (TCCTn-mer, where 'n' can be T, C, G, or A). wikipedia.orgresearchgate.netnih.govnih.gov Another favored cleavage site is TCGTN, where 'N' is typically a C or a G. researchgate.net While TCCTn-mer sites are strongly preferred, other sequences like the 5-mer TCATN are cleaved less frequently, with the extent of cleavage dependent on the flanking sequences. researchgate.net Secondary cleavage sites, such as ACGCN and TCTAN, have also been identified, albeit with lower cleavage efficiency compared to the preferred sites. researchgate.net Interestingly, despite structural differences, this compound chromophore shares sequence specificity, particularly the TCCTn-mer preferred site, with calicheamicin, another enediyne antitumor antibiotic. wikipedia.orgnih.govnih.gov

Influence of Divalent Cations on DNA Cleavage Specificity

This compound chromophore induces DNA cleavage, primarily producing single-strand breaks nih.govpnas.org. This cleavage is sequence-specific, with a preference for TCCTn-mer sites wikipedia.orgnih.gov. The naphthoic acid substructure of the this compound chromophore is implicated in DNA binding, likely through interaction with the DNA minor groove wikipedia.orgnih.gov.

The presence of divalent cations, such as Ca2+ and Mg2+, diminishes this compound chromophore-induced DNA cleavage wikipedia.orgnih.govpnas.org. This inhibitory effect is thought to occur because these cations chelatively bind to the naphthoic acid group of the chromophore, thereby reducing its affinity for DNA wikipedia.orgpnas.org. High-resolution 1H NMR studies in the presence of calcium chloride support the chelation of Ca2+ at the naphthoate moiety pnas.org. This chelation presumably prevents this compound from effectively associating with its DNA binding site, thus inhibiting cleavage pnas.org.

Role of the this compound Apoprotein in Biological Activity

Stabilization and Intracellular Transport of the Labile Chromophore

The this compound chromophore is highly unstable and decomposes readily under ambient conditions wikipedia.orgnih.gov. The apoprotein serves to stabilize this labile chromophore, protecting it from deactivation wikipedia.orgpnas.orgcaltech.eduethz.ch. This non-covalent association is crucial for maintaining the integrity and activity of the chromophore wikipedia.orgnih.govcaltech.edu. The apoprotein is also believed to be involved in the intracellular transport of the chromophore, potentially facilitating its delivery to the DNA target within the cell wikipedia.orgpnas.orgcaltech.edu.

Selective Proteolytic Activity of the Apoprotein (e.g., Histone Cleavage)

In addition to its role in chromophore handling, the this compound apoprotein possesses selective proteolytic activity in vitro pnas.orgnih.gov. Studies have shown that the apoprotein can cleave proteins, with a preference for histones, particularly histone H1 pnas.orgnih.gov. Histones are basic proteins that are most opposite in net charge to the acidic this compound apoprotein, which may explain their susceptibility to cleavage pnas.org.

In vitro experiments with total calf thymus histones demonstrated that the apoprotein cleaves all individual histones (H1, H2A, H2B, H3, and H4), with relative susceptibility being H1 > H2B, H3, H2A > H4 pnas.org. Histone H1, being the richest in lysines, is most readily cleaved pnas.org. Time course experiments with histone H1 showed the formation of low molecular mass peptides within 3 hours pnas.org. This proteolytic activity is inhibited by certain protease inhibitors like leupeptin (B1674832) and antipain (B1666059) pnas.org.

While early studies suggested the apoprotein itself possessed this proteolytic activity pnas.orgnih.gov, some later research on related enediyne chromoproteins like neocarzinostatin (B611948) has suggested that observed proteolytic activity might be due to contaminating proteases rather than the apoprotein itself nih.govncl.edu.tw. However, the selective cleavage pattern observed with this compound apoprotein and histones, particularly H1, remains a notable finding pnas.orgnih.gov. The acidic nature of the apoprotein and its resistance to proteases have led to speculation that it protects the chromophore and delivers it to spacer DNA after potentially cleaving histone H1 pnas.org.

Proposed Nucleophilic Activation Mechanisms of the Enediyne Core

The biological activity of this compound chromophore, like other enediynes, is initiated by the Bergman cycloaromatization of its enediyne core wikipedia.orgnih.govpsu.edusrce.hr. This process generates a highly reactive para-benzyne biradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to DNA strand breaks wikipedia.orgnih.govpsu.edusrce.hr.

While the general mechanism of DNA damage is understood, the precise details of how the this compound chromophore is activated to undergo Bergman cyclization, particularly the necessity of nucleophilic activation, have been debated wikipedia.org.

One proposed mechanism involves in vivo nucleophilic addition, potentially by cellular thiolates, to the C12 position of the this compound chromophore wikipedia.org. This nucleophilic attack is hypothesized to trigger the opening of the core epoxide and consequently induce Bergman cyclization wikipedia.org. Nucleophilic activation is thought to reduce the ring strain associated with the formation of the cycloaromatized product, thereby activating the chromophore for DNA scission wikipedia.org. Studies involving C12-sodium borohydride reduction of the chromophore have been shown to induce rapid cycloaromatization, facilitating studies of the otherwise unstable natural product wikipedia.org.

However, recent evidence suggests that spontaneous cycloaromatization of the this compound chromophore may occur competitively with, or even be the predominant mechanism over, nucleophilic bioactivation in vivo wikipedia.org. The 5,9-fused enediyne core of this compound is considered susceptible to cycloaromatization-reduction even in the absence of thiol activating agents or non-solvent hydrogen donors wikipedia.org.

The debate surrounding the necessity of nucleophilic activation highlights the complexity of the this compound chromophore's activation mechanism and the ongoing research to fully elucidate this process wikipedia.org.

Total Synthesis and Semisynthetic Approaches to Kedarcidin and Its Analogues

Retrosynthetic Analyses and Key Challenges in Kedarcidin (B1177363) Total Synthesis

Retrosynthetic analyses of the this compound chromophore have focused on the convergent coupling of fragments with roughly equal chemical complexity. A general plan for the total synthesis involves dissecting the molecule into key fragments, such as an epoxy-iodocyclopentene, an aza-β-tyrosine unit, an alkyne-polyol segment, and a naphthoic acid derivative, along with the deoxysugar moieties L-mycarose and L-kedarosamine. fishersci.dk

A major difficulty in synthesizing the this compound chromophore lies in surmounting the high enthalpic and entropic barriers associated with constructing the nine-membered, bicyclic core. The strained diyne products exhibit short bench-lives, and their C-C bond angles are distorted. Furthermore, diyne intermediates can undergo undesired Cope rearrangements at ambient temperatures. Consequently, the total synthesis demands the late-stage installation of the nine-membered ring within a complex and highly functionalized chemical environment, ensuring its continued survival. The instability of late-stage synthetic precursors also adds to the challenge. fishersci.dk

Strategies for Constructing the Highly Strained Nine-Membered Enediyne Core

Various strategies have been developed for the construction of the highly strained nine-membered enediyne core of this compound. One approach involves a sequence of carbon-carbon bond forming reactions, including Sonogashira coupling between a bromovinyl electrophile and an alkynyl nucleophile, followed by Glaser coupling of two terminal alkynes to achieve ring closure to a cyclic triyne. The bicyclic core can then be established by the in situ generation of a vinyllithium (B1195746) species that undergoes transannular 5-exo-dig cyclization.

Another strategy has centered on the use of Ce(III)-mediated cyclization protocols. Specifically, a CeCl3/LiN(TMS)2-mediated acetylide–aldehyde cyclization reaction has been explored for forming the nine-membered diyne core of the this compound aglycon. This method has shown remarkable facility in moderating the anionic formation of these unstable, nine-membered cores, even in the presence of a highly functionalized ansamacrocyclic bridge. YbCl3 has also been demonstrated as an alternative to CeCl3, potentially better accommodating the sterically imposing macrocyclic framework.

Convergent Sonogashira-Shiina cyclization sequences have also been employed as an atropselective approach in the synthesis of the this compound chromophore. fishersci.dk

Stereocontrolled Glycosylation Strategies for Deoxysugar Attachment

The attachment of the deoxysugar components, L-mycarose and L-kedarosamine, to the this compound chromophore requires stereocontrolled glycosylation strategies. fishersci.dk The synthesis has entailed the early introduction and gram-scale synthesis of 2-deoxysugar conjugates. fishersci.dk

A key advance in this area involves α-selective glycosylations with 2-deoxy thioglycosides, utilizing promoters such as AgPF6/DTBMP. fishersci.dk Schmidt donors promoted by TiCl4 have also been employed for α-selective glycosylations. fishersci.dk The synthesis of 2-deoxyglycosides presents particular challenges in controlling stereoselectivity due to the absence of an oxygenation at the C-2 position, which in typical glycosylation reactions assists in stereochemical control. Approaches to address this include direct and indirect synthesis, addition to glycals, de novo synthesis, and anomeric alkylation-based methods.

Synthesis of Key Intermediates and Advanced Precursors

The total synthesis of the this compound chromophore relies on the preparation of several key intermediates and advanced precursors. Gram quantities of key fragments, including epoxy-iodocyclopentene, aza-β-tyrosine, alkyne-polyol, and naphthoic acid, have been synthesized through enantioselective routes. fishersci.dk The synthesis of the deoxysugars L-mycarose and L-kedarosamine in protected form and their efficient incorporation into advanced intermediates have also been crucial. fishersci.dk

Specific synthetic steps highlighted include stereoselective allenylzinc keto-addition to form an epoxyalkyne intermediate. fishersci.dk An Ohfune-based amidation protocol has been used for the naphthoic acid fragment. fishersci.dk The synthesis of the multicyclic ansamacrolide possessing the entire carbon skeleton of the this compound chromophore aglycon has been achieved through late-stage installation of the nine-membered diyne ring.

Development of Novel Synthetic Methodologies for Enediyne Systems

The challenges posed by enediyne natural products like this compound have spurred the development of novel synthetic methodologies for constructing these sensitive systems. Methods for forming conjugated alkynes, essential components of enediynes, have seen significant advancements, with the palladium-catalyzed Sonogashira reaction being a primary choice for sp-sp² carbon-carbon bond formation.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Modulation of the Enediyne Core Structure for Altered Reactivity

The core of Kedarcidin's cytotoxic activity lies in its enediyne moiety, which undergoes Bergman cycloaromatization to generate a highly reactive p-benzyne diradical nih.govwikipedia.orgoup.com. This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks and ultimately cell death nih.govoup.com.

Modifications to the enediyne core structure can significantly impact its reactivity and the propensity for Bergman cyclization. The inherent strain within the nine-membered cyclic enediyne ring of This compound (B1177363) contributes to its reactivity jst.go.jprsc.org. Studies on enediynes have shown that factors such as ring size and the presence of fused aryl rings can influence the rate of cycloaromatization rsc.org. For instance, increasing the ring size from nine to ten or eleven members generally decreases reactivity rsc.org. Fusion of aryl rings can also lead to a decrease in reactivity rsc.org.

The cycloaromatization of the this compound chromophore aglycon has been shown to be highly solvent-dependent, proceeding more rapidly in the presence of good hydrogen-atom donors acs.org. This suggests that the local environment and the availability of hydrogen atoms can influence the activation of the enediyne core acs.org. Unlike some other enediynes, the cycloaromatization of the this compound chromophore aglycon appears to occur without requiring nucleophilic activation acs.org.

Peripheral Moiety Modifications and their Impact on DNA Binding and Cleavage

Beyond the enediyne core, the peripheral moieties of this compound are critical determinants of its biological activity, particularly its interaction with DNA nih.govrsc.org. This compound possesses a unique set of peripheral groups: an (R)-2-aza-3-chloro-β-tyrosine, an iso-propoxy-bearing 2-naphthonate moiety, and two deoxysugars wikipedia.orgnih.gov. These appendages influence DNA binding affinity, orientation within the DNA minor groove, and sequence selectivity rsc.org.

The 2-naphthonate moiety has been implicated in the DNA binding of the this compound chromophore nih.gov. High-resolution 1H NMR studies suggest that this moiety is involved in the interaction with DNA nih.gov. Interestingly, the presence of certain cations, such as Ca2+ and Mg2+, can prevent DNA strand cleavage by the this compound chromophore, potentially by coordinating the 2-hydroxynaphthoyl moiety and interfering with DNA binding nih.govpsu.edu.

Alterations to these appended moieties can have important impacts on the biological function of enediynes acs.org. The peripheral components are responsible for delivering the enediyne "warhead" to its DNA target and dictating the sequence selectivity of DNA cleavage wikipedia.orgrsc.org.

Role of Deoxysugars in this compound's Biological Activity and DNA Sequence Specificity

This compound contains two deoxysugar units, L-mycarose and L-kedarosamine, attached to the chromophore wikipedia.orgresearchgate.net. While the enediyne core is the reactive component, the appended sugar moieties, along with other peripheral groups, play a significant role in modulating the biological activity and DNA interactions of enediyne antibiotics rsc.orgpsu.edu.

Studies on other enediynes, such as calicheamicin, have highlighted the crucial role of carbohydrate moieties in DNA binding specificity rsc.org. For calicheamicin, the oligosaccharide tail is believed to align towards the 3'-end of the DNA, contributing to its high degree of base pair sequence-specificity rsc.org. The aglycone of calicheamicin, lacking the sugar residues, binds to DNA with much lower affinity and in a non-sequence-specific manner rsc.org. This suggests that the deoxysugars in this compound likely play a similar role in guiding the chromophore to specific DNA sequences and enhancing binding affinity, thereby contributing to its observed sequence-specific DNA cleavage, which preferentially occurs at TCCTN-mer sites wikipedia.orgnih.gov.

Design and Synthesis of this compound Mimics and Simplified Analogues

Given the potent activity and complex structure of this compound, the design and synthesis of mimics and simplified analogues have been pursued to develop compounds with potentially improved stability, ease of synthesis, and targeted activity google.combiu.ac.il. The total synthesis of the this compound chromophore itself has been a significant undertaking, providing access to the molecule for detailed study and modification researchgate.netresearchgate.net.

Researchers have explored the synthesis of simplified structures that can mimic the biological activity of natural enediynes biu.ac.il. This involves developing synthetic routes to construct the essential enediyne core and strategically attaching modified peripheral groups or simplified recognition elements biu.ac.il. The goal is to create compounds that retain the DNA-damaging potential of this compound but may offer advantages in terms of synthesis, formulation, or targeting. The design of enediyne analogues with specific triggering mechanisms, such as pH- or photodependent activation, has also been investigated smu.edu.

The synthesis of this compound mimics and simplified analogues is an ongoing area of research, leveraging advances in synthetic organic chemistry to create compounds that can recapitulate or improve upon the desirable biological activities of the parent natural product.

Preclinical Pharmacological Characterization in Research Models

In vitro Cytotoxicity Profiling in Cancer Cell Lines (e.g., HCT-116)

Kedarcidin (B1177363) chromophore has demonstrated potent cytotoxicity in in vitro assays against cancer cell lines. For instance, cytotoxicity assays on the HCT-116 human colorectal carcinoma cell line resulted in an IC50 value of 1 nM for this compound chromophore nih.govresearchgate.netresearchgate.net. The initial isolation and characterization studies of this compound chromophore also showed cytotoxicity with an IC50 of 0.4 ng/ml against the HCT-116 cell line wikipedia.org.

In vitro DNA Damage Assays and Electrophoretic Analysis in Plasmid and Restriction Fragments

In vitro experiments have shown that this compound chromophore binds and cleaves duplex DNA with sequence selectivity, primarily producing single-strand breaks nih.govresearchgate.net. Studies using phi X174, pM2 DNA, and 32P-end-labeled restriction fragments have demonstrated this selective cleavage nih.govresearchgate.net. The cleavage chemistry mediated by this compound chromophore requires reducing agents and oxygen, similar to other naturally occurring enediynes nih.gov. Certain cations, such as Ca2+ and Mg2+, have been shown to prevent strand cleavage nih.gov.

Experiments with pM2 DNA have allowed for the determination of the ratio of single-strand to double-strand breaks induced by this compound chromophore. Densitometry studies revealed a ratio of 4.2 ± 0.85 (mean ± SEM) for single-strand to double-strand breaks researchgate.net. High-resolution 1H NMR studies in the presence of calcium chloride suggest the involvement of the 2-hydroxynaphthoyl moiety in DNA binding nih.gov.

Molecular and Cellular Responses to this compound Exposure in Model Systems

The unifying mechanism of bioactivity for enediyne antibiotics, including this compound chromophore, is the Bergman cyclization wikipedia.orgnih.gov. This process involves the spontaneous cycloaromatization of the enediyne portion to generate a para-benzyne biradical wikipedia.orgnih.gov. This biradical is activated to abstract hydrogens from suitable donors, such as the deoxyribose sugars of DNA wikipedia.orgnih.gov. Molecular oxygen can then react with the resulting carbon-centered free radicals on DNA, leading to the formation of peroxides that decompose to cause single- or double-stranded breaks and ultimately cell death wikipedia.orgnih.gov.

Beyond DNA damage, the this compound apoprotein, even without the chromophore, has been shown in vitro to selectively cleave proteins, particularly histones which have a net charge opposite to the acidic apoprotein nih.govpnas.org. This finding suggests that the potency of this compound may arise from the combined actions of its DNA-damaging chromophore and a protease-like apoprotein nih.govpnas.org.

In vivo Efficacy Studies in Murine Xenograft Models (e.g., P388 leukemia, B16 melanoma), focusing on mechanisms and outcomes in these models

In vivo studies have demonstrated the significant activity of this compound chromophore against murine tumor models. It has shown to be extremely active against P388 leukemia and B16 melanoma nih.govresearchgate.netresearchgate.netgoogle.com.

In the P388 leukemia model, administered intraperitoneally, this compound chromophore at an optimal dose of 0.25 mg/kg/injection resulted in a T/C% ratio of 185 google.com. This compound chromophore was found to be as effective as, and sometimes slightly more potent than, intact this compound in the P388 model google.com.

Against the B16 melanoma model with subcutaneous tumor implantation, this compound chromophore was active based on a life cycle criterion with a T/C% ratio of 164 when administered intravenously one day after tumor implant at an optimal dose of 0.062 mg/kg/injection google.com.

These in vivo studies highlight the potent antitumor activity of this compound chromophore in these murine models, consistent with its mechanism of inducing DNA damage.

Advanced Analytical and Biophysical Methodologies in Kedarcidin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely applied in kedarcidin (B1177363) research for both structural elucidation and the study of its interactions with other molecules, particularly DNA and its apoprotein. NMR was instrumental in the initial structural determination of the this compound chromophore Current time information in Chatham County, US.. High-resolution ¹H NMR studies have provided specific details regarding the molecule's architecture. For instance, these studies have implicated the 2-hydroxynaphthoyl moiety of the this compound chromophore in its binding to DNA uni.lu.

Beyond determining the static structure, NMR spectroscopy is valuable for investigating molecular interactions. It can probe the binding between the this compound chromophore and its apoprotein, revealing details about their association nih.gov. Furthermore, a combined approach utilizing NMR spectroscopy alongside quantum chemical methods has been employed in the stereostructural determination of natural products, a methodology applicable to complex molecules like the this compound chromophore lipidmaps.org. Generally, 2D NMR spectroscopy techniques, such as COSY, HSQC, and NOESY, are particularly useful for elucidating the structure of complex natural products and studying molecular interactions by providing detailed information about atomic connectivity and spatial relationships nih.gov.

Mass Spectrometry Techniques for Metabolite Identification and Proteomics

Mass spectrometry (MS) techniques have played a significant role in the study of this compound, from its initial isolation to the analysis of its biological effects. During the early stages of this compound research, mass spectrometry was used to identify the non-peptidic chromophore component of the antibiotic Current time information in Chatham County, US..

In broader biological investigations related to this compound production and its cellular impact, mass spectrometry-based metabolomics and proteomics approaches are employed google.com, . These advanced techniques allow for the comprehensive analysis of small molecule metabolites and proteins within a biological system, providing insights into the cellular phenotype and the networks influenced by compounds like this compound wikipedia.org. High-resolution mass spectrometry (HRMS) is particularly useful for accurate metabolite identification easychem.org. Mass spectrometry-based chemical proteomics serves as a powerful tool for discovering the macromolecular targets of bioactive small molecules nih.gov. Studies have utilized techniques like UPLC-HRMS-PCA (Ultra-High Performance Liquid Chromatography - High-Resolution Mass Spectrometry - Principal Component Analysis) to analyze bacterial extracts, which can be relevant in the context of identifying this compound or related metabolites produced by microorganisms wikipedia.org.

High-Resolution DNA Footprinting and Cleavage Pattern Analysis

This compound exerts its potent cytotoxic effects primarily through DNA damage. High-resolution DNA footprinting is a crucial technique used to understand how this compound interacts with and cleaves DNA. This method detects DNA-binding sites by observing regions of DNA that are protected from enzymatic or chemical cleavage when a protein or molecule like this compound is bound uni.lu, nih.gov, chem960.com.

Molecular Modeling and Computational Chemistry for Binding and Reactivity Predictions

Molecular modeling and computational chemistry approaches are increasingly utilized in this compound research to complement experimental findings, predict binding modes, and understand reactivity. Quantum chemical calculations, for instance, have been applied to the this compound chromophore to analyze its configuration by calculating parameters like coupling constants (Js) and chemical shifts nih.gov.

Computational chemistry, including methods for predicting NMR parameters using quantum chemical calculations, can aid in confirming and assigning the structures of natural products lipidmaps.org. Molecular modeling is widely used in drug design to predict the interaction between molecules and their targets lipidmaps.org, badd-cao.net. Techniques such as molecular docking explore the conformations adopted by ligands within binding sites and estimate binding free energy badd-cao.net. Molecular dynamics simulations provide insights into the dynamic interaction between potential drugs and target proteins lipidmaps.org. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches offer a balance of accuracy and efficiency for analyzing ligand-receptor interactions at the atomic level lipidmaps.org. Free energy perturbation (FEP) calculations can also be employed to predict binding affinity . These computational tools help researchers understand the factors governing this compound's binding to DNA and its subsequent reactivity, contributing to a deeper understanding of its mechanism of action.

Genomic and Proteomic Approaches for Cellular Response Analysis

Genomic and proteomic approaches provide a system-wide view of the cellular response to exposure to compounds like this compound. Genomic analysis can be used to identify the biosynthetic gene clusters responsible for producing secondary metabolites, including enediynes like this compound, in microorganisms nih.gov. Comparative genomic studies of enediyne biosynthetic gene clusters have revealed common enzymatic machinery involved in the synthesis of the enediyne core wikipedia.org.

Proteomics and metabolomics, often used in a combined manner, offer powerful tools for gaining mechanistic insights and understanding cellular changes induced by a compound google.com, , wikipedia.org. Mass spectrometry-based chemical proteomics, as mentioned earlier, is particularly useful for identifying the protein targets of bioactive small molecules nih.gov. By analyzing changes in protein and metabolite profiles, researchers can infer the cellular pathways affected by this compound google.com, , wikipedia.org. High throughput sequencing technologies have also advanced the ability to study the genomic targets of DNA-damaging compounds and analyze their biological activity in vivo . These 'omics' approaches help to unravel the complex and often pleiotropic cellular responses triggered by potent agents like this compound.

Future Directions and Research Perspectives

Elucidation of Remaining Biosynthetic Intermediates and Enzyme Mechanisms

Understanding the complete biosynthetic pathway of kedarcidin (B1177363) is crucial for potential engineered production and analogue generation. The ked biosynthetic gene cluster has been cloned and characterized, revealing genes involved in the synthesis of the enediyne core, the (R)-2-aza-3-chloro-β-tyrosine moiety, and the iso-propoxy-bearing 2-naphthonate moiety, as well as deoxysugars nih.govresearchgate.net.

Key proposed steps include the conversion of 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine catalyzed by KedY4, an aminomutase wikipedia.orgpnas.org. This intermediate is then loaded onto the peptidyl carrier protein KedY2 by KedY1 and subsequently chlorinated by the FAD-dependent halogenase KedY3 pnas.org. The resulting chlorinated product is believed to be coupled to the enediyne core by the condensation enzyme KedY5 pnas.org.

The biosynthesis of the isopropoxy-2-naphthonate appendage is thought to involve intermediates such as 3,6,8-trihydroxy-2-naphthoic acid, which is then oxygenated and O-methylated by enzymes like KedN1 wikipedia.org. Double C-methylation by the radical SAM methyltransferase KedN5 is proposed to furnish the unique isopropoxy substituent wikipedia.org.

While significant progress has been made, further research is needed to fully elucidate all remaining biosynthetic intermediates and the precise mechanisms of the enzymes involved in tailoring the enediyne core and peripheral moieties wikipedia.orgnih.gov. Comparative studies with other enediyne biosynthetic pathways, such as those of C-1027 and maduropeptin, continue to provide valuable insights nih.govpnas.org.

Deeper Understanding of Apoprotein-Chromophore Allosteric and Synergistic Interactions

This compound exists as a chromoprotein, with the labile enediyne chromophore non-covalently bound to a stabilizing apoprotein wikipedia.org. The apoprotein plays a critical role in protecting the chromophore from premature degradation and delivering it to its target wikipedia.orgacs.org.

Studies using techniques like affinity capillary electrophoresis have been employed to investigate the interaction between the this compound chromophore and its apoprotein dss.go.thrsc.org. These studies have determined binding constants and explored the effect of factors like organic solvent content on binding affinity dss.go.thrsc.org. For instance, the binding constant (Kd) was determined to be 5.6 µM in aqueous buffer, and this affinity was shown to decrease with increasing concentrations of organic solvents like acetonitrile (B52724) dss.go.thrsc.org.

While the general mechanism of stabilization is understood, a deeper understanding of the allosteric and synergistic interactions between the apoprotein and chromophore is still needed rsc.org. This includes how the apoprotein precisely controls the release and activation of the chromophore at the target site. Comparing the structure and interactions of the this compound apoprotein with those of other chromoprotein enediynes like neocarzinostatin (B611948) and C-1027 can provide further clues nih.gov.

Exploration of Novel Mechanisms of Action Beyond DNA Damage

The primary mechanism of action for this compound and other enediynes is the induction of DNA damage via the Bergman cycloaromatization of the enediyne core, generating a diradical species that abstracts hydrogen atoms from the DNA backbone wikipedia.orgufl.edursc.org. This leads to DNA strand breaks, preferentially at specific sequences like TCCTn-mer sites for this compound wikipedia.orgnih.gov.

Advancements in Synthetic Accessibility for Complex this compound Analogues

The structural complexity and chemical lability of the this compound chromophore present significant challenges for chemical synthesis harvard.edu. Developing efficient and scalable synthetic routes is crucial for generating this compound itself and novel analogues with potentially improved properties harvard.edunih.gov.

Efforts have been made towards the total synthesis of this compound chromophore and related enediynes harvard.eduacs.org. These synthetic endeavors often involve the construction of the complex bicyclic core and the attachment of the various peripheral moieties, including the unique sugar residues like kedarosamine acs.orgcapes.gov.br. Challenges include achieving the correct stereochemistry and handling the reactive enediyne moiety wikipedia.orgacs.org.

Advancements in synthetic methodology, such as stereoselective reactions and strategies for handling labile intermediates, are continuously being explored to improve the accessibility of complex enediyne structures acs.orgharvard.edu. Increased synthetic accessibility would greatly facilitate the creation of diverse this compound analogues for structure-activity relationship studies and the development of new therapeutic agents, potentially as payloads for antibody-drug conjugates ufl.eduoup.com.

Expanding the Scope of Genomic Mining for Related Enediyne Natural Products

Genomic mining has emerged as a powerful tool for the discovery of novel natural products, including enediynes rsc.orgoup.comasm.orgjmicrobiol.or.kr. The identification and characterization of the ked biosynthetic gene cluster, along with those of other enediynes, have revealed conserved gene cassettes involved in enediyne core biosynthesis rsc.orgasm.orgnih.govresearchgate.net.

Leveraging this genomic information allows researchers to search publicly available genome databases and microbial strain collections for similar gene clusters, potentially leading to the discovery of new enediyne natural products rsc.orgasm.orgnih.govasm.org. Large-scale genome surveys have already identified numerous putative enediyne biosynthetic gene clusters, suggesting that the enediyne family is larger than previously characterized rsc.orgasm.orgnih.govoup.com.

Q & A

Q. What are the primary mechanisms through which Kedarcidin exerts its antitumor effects?

this compound induces DNA damage in target cells via a dual mechanism: (1) its reactive enediyne core generates radical species that cleave DNA strands, and (2) its apoprotein component directs specificity toward tumor cells by binding to chromosomal structural proteins. To validate this, researchers should employ in vitro DNA strand-break assays (e.g., agarose gel electrophoresis or comet assays) combined with fluorescence-based binding studies using labeled this compound apoprotein .

Q. What methodological approaches are recommended for the initial synthesis of this compound in laboratory settings?

The synthesis involves a multi-step process focusing on:

- Enediyne core construction : Use photochemical or thermal cyclization under inert conditions to stabilize reactive intermediates.

- Apoprotein expression : Optimize recombinant protein production in E. coli systems with codon optimization for rare amino acids.

- Reconstitution : Combine enediyne and apoprotein in a redox-controlled environment to ensure proper folding.

Critical parameters include temperature (±2°C tolerance), pH (6.8–7.2), and purification via HPLC with ion-exchange columns .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy against cancer cell lines?

- Cell line selection : Prioritize leukemia (e.g., HL-60) and melanoma (e.g., A375) models due to documented sensitivity .

- Dose optimization : Conduct pilot dose-response curves (0.1–100 nM) with 48–72 hr exposure.

- Control groups : Include untreated cells, a positive control (e.g., doxorubicin), and a scrambled apoprotein variant to isolate mechanism-specific effects.

- Endpoint assays : Use MTT for viability, flow cytometry for apoptosis (Annexin V/PI), and γH2AX staining for DNA damage quantification .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound while maintaining its structural integrity?

- Enediyne stability : Introduce steric hindrance via tert-butyl groups or electron-withdrawing substituents to prevent premature cyclization.

- Enzymatic coupling : Screen ligases (e.g., sortase A variants) for efficient apoprotein-enediyne conjugation.

- Process analytics : Implement real-time NMR and mass spectrometry to monitor intermediate stability.

- Scale-up challenges : Address solubility issues using co-solvents (e.g., DMSO/PEG mixtures) and optimize lyophilization conditions to prevent aggregation .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically analyzed?

- Pharmacokinetic profiling : Compare plasma half-life, tissue distribution, and metabolic degradation (e.g., cytochrome P450 interactions) using LC-MS/MS.

- Tumor microenvironment factors : Assess hypoxia (via HIF-1α staining) and stromal cell interactions in xenograft models.

- Data normalization : Apply ANOVA with post-hoc tests to account for inter-model variability (e.g., immune-deficient vs. humanized mice).

- Meta-analysis : Cross-reference results with prior studies using tools like PRISMA guidelines to identify confounding variables (e.g., dosing schedules) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to estimate EC₅₀ and maximal efficacy.

- Synergy analysis : Use Chou-Talalay’s combination index for studies with adjuvant therapies (e.g., checkpoint inhibitors).

- Machine learning : Apply random forest models to identify predictive biomarkers of response from multi-omics datasets (proteomics/transcriptomics).

- Error propagation : Quantify uncertainty in IC₅₀ values using Monte Carlo simulations .

Methodological Frameworks

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s resistance mechanisms?

- Feasible : Ensure access to resistant cell lines (e.g., generated via chronic sublethal exposure).

- Interesting : Focus on ATP-binding cassette (ABC) transporter upregulation or DNA repair pathway activation.

- Novel : Investigate epigenetic modifiers (e.g., HDAC inhibitors) as resistance-breaking adjuvants.

- Ethical : Use patient-derived xenografts (PDX) instead of primary human samples for initial screens.

- Relevant : Align with clinical trends in antibiotic-resistant infections and refractory cancers .

Q. What experimental controls are critical when studying this compound’s off-target effects in in vivo models?

- Negative controls : Administer apoprotein-only or enediyne-only formulations.

- Tissue-specific toxicity : Monitor liver/kidney function markers (ALT, BUN) and cardiac troponin levels.

- Biodistribution controls : Use isotopic labeling (e.g., ¹⁴C-enediyne) to track non-tumor uptake.

- Sham-operated animals : Account for surgical stress in orthotopic implant models .

Data Interpretation Guidelines

Q. How should researchers address contradictions in this compound’s reported IC₅₀ values across studies?

- Standardize assays : Adopt CLSI guidelines for in vitro cytotoxicity testing (e.g., serum concentration, incubation time).

- Cross-validate : Replicate key studies using shared cell line stocks (e.g., ATCC repositories).

- Meta-regression : Analyze covariates like passage number, mycoplasma status, and assay plate material (glass vs. plastic) .

Q. What methodologies are recommended for validating this compound’s DNA damage specificity in complex genomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.